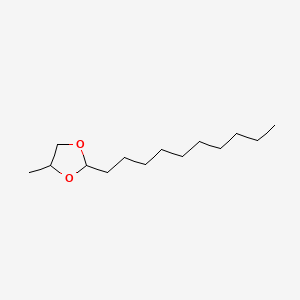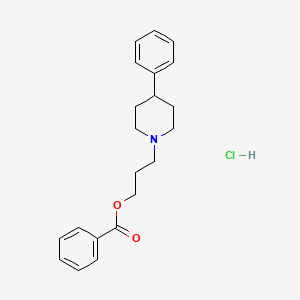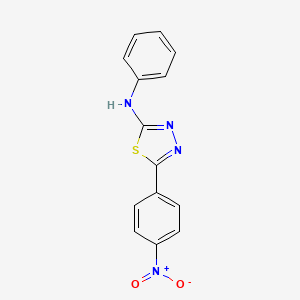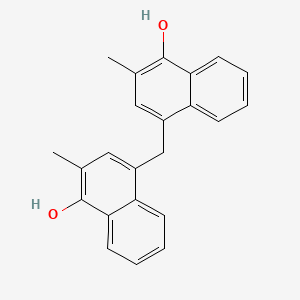
1-Naphthalenol, 4,4'-methylenebis[2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenol, 4,4’-methylenebis[2-methyl-: is a complex organic compound with significant applications in various fields It is known for its unique chemical structure, which includes two naphthalenol units connected by a methylene bridge, each substituted with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthalenol, 4,4’-methylenebis[2-methyl- involves several steps. One common method includes the reaction of 2-methyl-1-naphthol with formaldehyde under acidic conditions to form the methylene bridge. The reaction typically requires a catalyst, such as hydrochloric acid, and is conducted at elevated temperatures to ensure complete reaction.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The process involves the same basic reaction but is optimized for large-scale production, including the use of more efficient catalysts and purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Naphthalenol, 4,4’-methylenebis[2-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups, forming quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Produces naphthoquinones.
Reduction: Yields dihydro derivatives.
Substitution: Results in halogenated or nitrated naphthalenol derivatives.
Wissenschaftliche Forschungsanwendungen
1-Naphthalenol, 4,4’-methylenebis[2-methyl- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the production of polymers and resins due to its ability to undergo polymerization reactions.
Wirkmechanismus
The mechanism by which 1-Naphthalenol, 4,4’-methylenebis[2-methyl- exerts its effects involves interactions with various molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site, preventing substrate access. The compound’s aromatic structure allows it to interact with DNA, potentially leading to antimicrobial effects by disrupting microbial DNA replication.
Vergleich Mit ähnlichen Verbindungen
2-Naphthalenol: Similar in structure but lacks the methylene bridge.
4-Amino-2-methyl-1-naphthol: Contains an amino group instead of a hydroxyl group.
1-Naphthalenol, 1,2,3,4,4a,7,8,8a-octahydro-1,6-dimethyl-4-(1-methylethyl)-: A more saturated version with additional methyl groups.
Uniqueness: 1-Naphthalenol, 4,4’-methylenebis[2-methyl- is unique due to its methylene bridge connecting two naphthalenol units, which imparts distinct chemical properties and reactivity. This structure allows for unique applications in polymer chemistry and potential biological activities not seen in its simpler counterparts.
Eigenschaften
CAS-Nummer |
79576-80-0 |
|---|---|
Molekularformel |
C23H20O2 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
4-[(4-hydroxy-3-methylnaphthalen-1-yl)methyl]-2-methylnaphthalen-1-ol |
InChI |
InChI=1S/C23H20O2/c1-14-11-16(18-7-3-5-9-20(18)22(14)24)13-17-12-15(2)23(25)21-10-6-4-8-19(17)21/h3-12,24-25H,13H2,1-2H3 |
InChI-Schlüssel |
MOJKCNIRHPKUKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2C(=C1)CC3=CC(=C(C4=CC=CC=C43)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


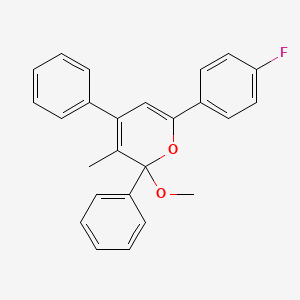
![methyl 1-[[C-methylsulfanyl-N-(1-pyridin-2-ylethylideneamino)carbonimidoyl]diselanyl]-N-(1-pyridin-2-ylethylideneamino)methanimidothioate](/img/structure/B14437996.png)
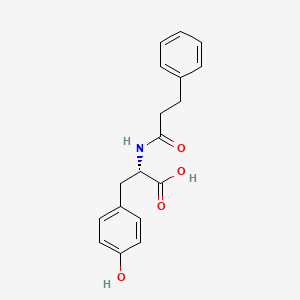
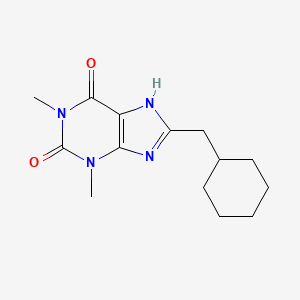
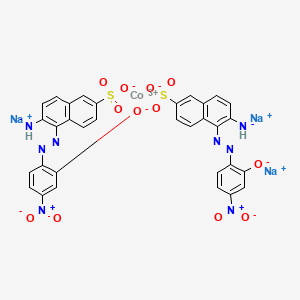
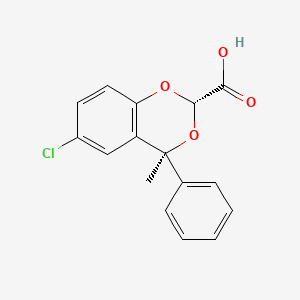
![1-Methyl-2-{[(pyridin-4-yl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14438033.png)
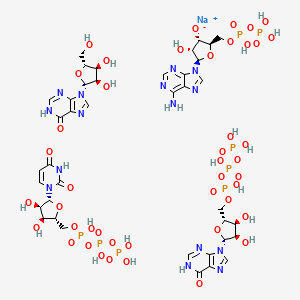
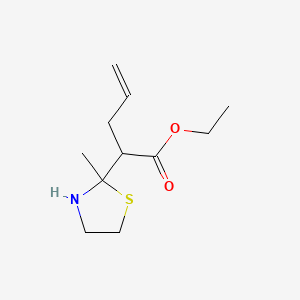
![1-[3-(2-Amino-4-nitroanilino)phenyl]ethan-1-one](/img/structure/B14438066.png)
![1,3-Dimethyl-2-(7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)imidazolidine](/img/structure/B14438069.png)
